molecular formula C23H18N2O2S B3685422 3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3685422
M. Wt: 386.5 g/mol
InChI Key: CBXBWCOOUVRRJA-UHFFFAOYSA-N
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Description

3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. This specific compound features a quinazolinone core with benzyl and phenylethylsulfanyl substituents, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves the condensation of 3-benzyl-2-mercaptoquinazolin-4(3H)-one with α-bromoacetophenone derivatives. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl and phenylethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticonvulsant and anticancer properties.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a positive allosteric modulator of the GABA A receptor at the benzodiazepine binding site. This enhances the inhibitory effects of GABA, leading to anticonvulsant activity. Additionally, it may inhibit carbonic anhydrase II, although this mechanism is less well-established .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-mercaptoquinazolin-4(3H)-one
  • 3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

3-Benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of benzyl and phenylethylsulfanyl groups differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

3-benzyl-2-phenacylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-21(18-11-5-2-6-12-18)16-28-23-24-20-14-8-7-13-19(20)22(27)25(23)15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXBWCOOUVRRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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3-BENZYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

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